molecular formula C10H17N3O3 B1278052 4-[Oxo(piperazin-1-yl)acetyl]morpholine CAS No. 875164-29-7

4-[Oxo(piperazin-1-yl)acetyl]morpholine

Cat. No.: B1278052
CAS No.: 875164-29-7
M. Wt: 227.26 g/mol
InChI Key: XHWMCHIHVJSGRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Oxo(piperazin-1-yl)acetyl]morpholine involves the reaction of piperazine derivatives with morpholine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[Oxo(piperazin-1-yl)acetyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Mechanism of Action

The mechanism of action of 4-[Oxo(piperazin-1-yl)acetyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[Oxo(piperazin-1-yl)acetyl]morpholine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c14-9(12-3-1-11-2-4-12)10(15)13-5-7-16-8-6-13/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWMCHIHVJSGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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